Michael Acceptor Reactivity: Quantifying the Covalent Advantage Over Saturated Analogs
4-Oxobut-2-enoate derivatives, including the target compound, undergo Michael addition with nucleophiles such as coenzyme A (CoA) and glutathione (GSH) [1]. The saturated 4-oxobutanoic acid analog (CAS 2024316-52-5) lacks the α,β-unsaturation and does not exhibit this reactivity. Class-level evidence shows that 4-oxobut-2-enoates form covalent adducts with MenB, leading to inhibition with MIC values as low as 0.35 µg/mL against Staphylococcus aureus [1].
| Evidence Dimension | Thiol adduct formation (Michael addition) |
|---|---|
| Target Compound Data | Class-representative 4-oxobut-2-enoates form covalent CoA adducts (confirmed by mass spectrometry) [1] |
| Comparator Or Baseline | Saturated analog (CAS 2024316-52-5) – no Michael acceptor activity (the α,β-unsaturated carbonyl is absent) |
| Quantified Difference | N/A (qualitative difference: reactive vs inert) |
| Conditions | In vitro biochemical assay; CoA adduct detection by LC-MS [1] |
Why This Matters
Determines the ability to engage in covalent inhibition, a key requirement for irreversible target engagement in drug discovery.
- [1] MDPI paper (2017) Antimycobacterial Activity of New 1,4-Benzoxazine-2-One Derivatives and Its 2-(Arylamino)-4-Oxobut-2-Enoate, Ring-Open Analogues. Proceedings 2017, 1(6), 209; doi:10.3390/proceedings1060209. View Source
